REACTION_CXSMILES
|
C[NH:2]N.C[CH2:5][N:6]([CH:10]([CH3:12])[CH3:11])[CH:7](C)C.O.O.O.[Cl-].[CH3:17][C:18]1[SH+:19][CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=[CH:25][CH:26]=1.CNN.[C:30]([O:33]C(=O)C)(=O)[CH3:31].C[CH2:38][N:39]([CH:43](C)C)C(C)C>C(#N)C>[CH3:38][N:39]([CH3:43])[C:25]1[CH:24]=[CH:23][C:17]2[N:2]([C:30](=[O:33])[CH3:31])[C:21]3[C:20]([S:19][C:18]=2[CH:26]=1)=[CH:12][C:10]([N:6]([CH3:5])[CH3:7])=[CH:11][CH:22]=3 |f:0.1,2.3.4.5.6|
|
Name
|
methylhydrazine Hunig's base
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNN.CCN(C(C)C)C(C)C
|
Name
|
methylthioninium chloride trihydrate
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
O.O.O.[Cl-].CC=1[SH+]C=CC=CC=CC1
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
Methylhydrazine
|
Quantity
|
49.36 g
|
Type
|
reactant
|
Smiles
|
CNN
|
Name
|
|
Quantity
|
541 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
ice water
|
Quantity
|
2000 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
ten
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
32 °C
|
Type
|
CUSTOM
|
Details
|
was stirred for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Synthesis
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated at 90° C. for 2 hours
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
while stirring
|
Type
|
CUSTOM
|
Details
|
to give a precipitate
|
Type
|
STIRRING
|
Details
|
The precipitate was stirred for 45 minutes before it
|
Duration
|
45 min
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
washed with water (3×250 cm3)
|
Type
|
CUSTOM
|
Details
|
and air dried for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The crude material was crystallised from hot ethanol (2750 cm3)
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
CN(C=1C=CC=2N(C3=CC=C(C=C3SC2C1)N(C)C)C(C)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 112.1 g | |
YIELD: PERCENTYIELD | 64% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |